molecular formula C16H15BrN2O2S B410275 N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea

N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea

Cat. No.: B410275
M. Wt: 379.3g/mol
InChI Key: FKFWQMMSJPSHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15BrN2O2S It is a benzamide derivative that features a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then reacted with 4-methylphenyl isothiocyanate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the carbamothioyl group.

    Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the methoxy group can produce a benzaldehyde derivative.

Scientific Research Applications

3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Bromo-3-methoxy-N-[(4-methylphenyl)methyl]benzamide: A structurally similar compound with different functional groups.

    Benzamide, N-(4-methoxyphenyl)-3-bromo-: Another benzamide derivative with similar structural features.

Uniqueness

3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3g/mol

IUPAC Name

3-bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H15BrN2O2S/c1-10-3-6-12(7-4-10)18-16(22)19-15(20)11-5-8-14(21-2)13(17)9-11/h3-9H,1-2H3,(H2,18,19,20,22)

InChI Key

FKFWQMMSJPSHGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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